molecular formula C11H11BrO4 B8792268 3-(3-Bromo-4,5-dimethoxyphenyl)prop-2-enoic acid

3-(3-Bromo-4,5-dimethoxyphenyl)prop-2-enoic acid

Cat. No.: B8792268
M. Wt: 287.11 g/mol
InChI Key: XPEVBCFMEHTNHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Bromo-4,5-dimethoxyphenyl)prop-2-enoic acid: is an organic compound with the molecular formula C11H11BrO4 It is a derivative of cinnamic acid, where the hydrogen atoms on the benzene ring are substituted with bromine and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Bromo-4,5-dimethoxyphenyl)prop-2-enoic acid typically involves the bromination of 4,5-dimethoxycinnamic acid. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure selective bromination at the desired position on the aromatic ring .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(3-Bromo-4,5-dimethoxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-(3-Bromo-4,5-dimethoxyphenyl)prop-2-enoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is used in the study of reaction mechanisms .

Biology and Medicine: This compound has potential applications in medicinal chemistry. It is studied for its antioxidant, anti-inflammatory, and hypolipidemic properties. Derivatives of this compound are being explored for their potential therapeutic effects .

Industry: In the industrial sector, this compound is used in the synthesis of various fine chemicals and pharmaceuticals. Its unique chemical properties make it valuable in the production of specialty chemicals .

Mechanism of Action

The mechanism of action of 3-(3-Bromo-4,5-dimethoxyphenyl)prop-2-enoic acid involves its interaction with molecular targets and pathways in biological systems. It exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. The anti-inflammatory effects are mediated through the inhibition of pro-inflammatory enzymes and cytokines. Additionally, it exerts hypolipidemic effects by modulating lipid metabolism pathways .

Comparison with Similar Compounds

    Ferulic Acid: Similar in structure but lacks the bromine atom. Known for its antioxidant properties.

    Sinapic Acid: Contains additional methoxy groups and exhibits similar antioxidant and anti-inflammatory properties.

    3,5-Dimethoxycinnamic Acid: Lacks the bromine atom and is used in similar applications.

Uniqueness: 3-(3-Bromo-4,5-dimethoxyphenyl)prop-2-enoic acid is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific synthetic and therapeutic applications .

Properties

Molecular Formula

C11H11BrO4

Molecular Weight

287.11 g/mol

IUPAC Name

3-(3-bromo-4,5-dimethoxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C11H11BrO4/c1-15-9-6-7(3-4-10(13)14)5-8(12)11(9)16-2/h3-6H,1-2H3,(H,13,14)

InChI Key

XPEVBCFMEHTNHN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C=CC(=O)O)Br)OC

Origin of Product

United States

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